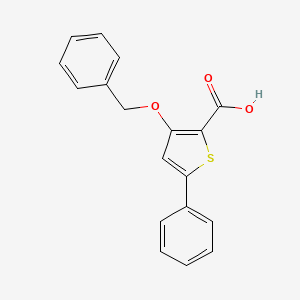

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid” is an organic compound that contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxylic acid group. The “3-(Benzyloxy)” and “5-phenyl” parts suggest that it has benzyloxy and phenyl substituents at the 3rd and 5th positions of the thiophene ring, respectively .

Molecular Structure Analysis

The molecular structure of this compound would likely show the thiophene ring at the center, with the benzyloxy and phenyl groups at the 3rd and 5th positions, respectively, and the carboxylic acid group attached to the 2nd position of the thiophene ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a thiophene ring are known to undergo reactions such as halogenation, metal-catalyzed cross-coupling reactions, and nucleophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a carboxylic acid group typically exhibit acidic properties, and the presence of the thiophene ring could potentially impart aromaticity .Applications De Recherche Scientifique

Novel Skeletal Rearrangement and Chemical Synthesis

A study by KobayashiKeiji and MutaiKiyoshi (1981) explored the skeletal rearrangement of related compounds under acidic conditions, revealing pathways for novel synthetic processes that could be applicable to derivatives of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid for generating unique chemical structures with potential applications in drug development and materials science KobayashiKeiji & MutaiKiyoshi, 1981.

Applications in Sensing Technologies

Li Kai et al. (2018) designed and synthesized a benzothiazole-based luminescent material that demonstrates potential for sensitive pH fluctuation detection in biological samples, indicating that structural analogs of this compound could be used in developing advanced sensing materials for environmental monitoring and biomedical diagnostics Li Kai et al., 2018.

Development of Polymer Materials

Research by Kricheldorf, H., & Thomsen, Sven A. (1992) on thermotropic polyesters based on benzoxazole derivatives highlights the potential of using this compound and its analogs in the synthesis of high-performance polymer materials with specific thermal and optical properties, which could find applications in electronics, coatings, and advanced composites Kricheldorf, H., & Thomsen, Sven A., 1992.

Antitubercular Activity

A study by Xiaoyun Lu et al. (2011) on the anti-tubercular evaluation of thiophene-3-carboxylic acid derivatives suggests that structurally related compounds, including this compound, may serve as promising templates for the development of new anti-tuberculosis drugs, showcasing the medicinal chemistry applications of this compound Xiaoyun Lu et al., 2011.

Electrochemical Applications

Li Guangtao et al. (1998) demonstrated the synthesis of new electroactive polythiophenes from thiophene derivatives protected with benzyl groups, indicating that derivatives of this compound might be utilized in the development of electroactive polymers for electronic and optoelectronic devices Li Guangtao et al., 1998.

Mécanisme D'action

Propriétés

IUPAC Name |

5-phenyl-3-phenylmethoxythiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3S/c19-18(20)17-15(21-12-13-7-3-1-4-8-13)11-16(22-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWMCAWSRFMDJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Ethyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2662416.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea](/img/structure/B2662417.png)

![6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride](/img/structure/B2662418.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B2662420.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2662424.png)

![[Cis-2-ethynylcyclopropyl]methanol](/img/structure/B2662425.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2662434.png)

![2-Chloro-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B2662435.png)

![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine](/img/structure/B2662436.png)

![2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2662437.png)

![Methyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2662438.png)